molecular formula C21H18O3 B156521 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol CAS No. 678149-02-5

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol

Cat. No. B156521
CAS RN: 678149-02-5
M. Wt: 318.4 g/mol
InChI Key: DQRVEESLGDZHMJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, commonly known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It has gained significant attention from the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Resveratrol exerts its effects through various mechanisms, including the activation of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. Resveratrol also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the AMPK pathway. Additionally, resveratrol has been shown to activate various transcription factors, including Nrf2, which plays a crucial role in regulating antioxidant responses.
Biochemical and Physiological Effects:
Resveratrol has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the modulation of cellular metabolism. Resveratrol has also been shown to improve insulin sensitivity, reduce blood pressure, and improve lipid metabolism. Additionally, resveratrol has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Resveratrol has several advantages for lab experiments, including its availability, low toxicity, and ease of use. However, resveratrol has several limitations, including its poor solubility, low bioavailability, and potential for degradation. These limitations can be overcome by using various formulations, including liposomes and nanoparticles, to improve resveratrol's solubility and bioavailability.

Future Directions

Resveratrol has several potential future directions, including its use in preventing and treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Resveratrol's potential as a nutraceutical has also been investigated, with several studies showing its potential in improving overall health and well-being. Additionally, resveratrol's potential as a therapeutic agent for aging-related diseases has been investigated, with several studies showing promising results. Further research is needed to fully understand resveratrol's potential and to develop effective strategies for its use in preventing and treating various diseases.

Synthesis Methods

Resveratrol can be synthesized via several methods, including chemical synthesis, enzymatic synthesis, and plant tissue culture. The most common method is chemical synthesis, which involves the reaction of p-hydroxybenzaldehyde with acetophenone in the presence of a catalyst. The resulting product undergoes a Wittig reaction with triphenylphosphine and a suitable alkyl halide to yield resveratrol.

Scientific Research Applications

Resveratrol has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. Resveratrol has also been investigated for its potential in preventing and treating various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRVEESLGDZHMJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.